molecular formula C20H18ClN3O4 B2842717 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE CAS No. 1251675-61-2

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE

Cat. No.: B2842717
CAS No.: 1251675-61-2
M. Wt: 399.83
InChI Key: DQCQOWZAFHEBBJ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylcarbonyl)-8’-chloro-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple functional groups, including a benzodioxole moiety, a quinazoline ring, and a piperidine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-8’-chloro-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole moiety, followed by the formation of the quinazoline ring, and finally, the spiro connection with the piperidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylcarbonyl)-8’-chloro-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylcarbonyl)-8’-chloro-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one: Unique due to its specific functional groups and spiro structure.

    Other Spiro Compounds: Similar in having a spiro connection but differing in the specific rings and functional groups involved.

    Quinazoline Derivatives: Similar in having a quinazoline ring but differing in other parts of the molecule.

Uniqueness

The uniqueness of 1-(1,3-benzodioxol-5-ylcarbonyl)-8’-chloro-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one lies in its combination of functional groups and spiro structure, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1'-(1,3-benzodioxole-5-carbonyl)-8-chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-3-1-2-13-17(14)22-20(23-18(13)25)6-8-24(9-7-20)19(26)12-4-5-15-16(10-12)28-11-27-15/h1-5,10,22H,6-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCQOWZAFHEBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC=C3Cl)C(=O)N2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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